molecular formula C10H12ClN5O4 B1666358 8-Chloroadenosine CAS No. 34408-14-5

8-Chloroadenosine

Cat. No. B1666358
CAS RN: 34408-14-5
M. Wt: 301.69 g/mol
InChI Key: MHDPPLULTMGBSI-UUOKFMHZSA-N
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Description

Synthesis Analysis

8-Chloroadenosine (8-Cl-Ado) treatment leads to a decrease in global RNA levels and incorporation of the analog into cellular RNA in malignant cells . An 8-Cl-Ado phosphoramidite and controlled-pore glass support were synthesized and used to introduce 8-Cl-Ado at internal and 3’- terminal positions, respectively .


Molecular Structure Analysis

The molecular formula of 8-Chloroadenosine is C10H12ClN5O4 . Its exact mass is 301.06 and its molecular weight is 301.687 .


Chemical Reactions Analysis

8-Chloroadenosine (8-Cl-Ado) treatment leads to a decrease in global RNA levels and incorporation of the analog into cellular RNA in malignant cells . The presence of adenosine deaminase, which converts 8-Cl-adenosine to 8-chloroinosine, completely prevented growth inhibition by 8-Cl-cAMP and the concomitant diminution of PKA I .

Scientific Research Applications

Apoptosis Induction in Cancer Cells

  • Human MOLT-4 Cell Line : 8-Cl-Ado induces apoptosis in these cells, showcasing its potential in cancer therapy (Wang et al., 1997).
  • HL-60 Cell Growth Inhibition : It inhibits growth in human promyelocytic leukemia cells by causing G0/G1 phase arrest and affects cell differentiation (Zhu et al., 2006).

Growth Inhibition of Tumor Cells

  • Human Glioma Cells : 8-Cl-Ado, a metabolite of 8-Cl-cAMP, potently inhibits the proliferation of human glioma cells (Langeveld et al., 1992).
  • Renal Cell Carcinoma : It is effective against clear cell renal cell carcinoma cell lines, with associated AMPK activation and mTOR pathway inhibition (Kearney et al., 2015).
  • Mantle Cell Lymphoma : Shows efficacy in mantle cell lymphoma cell lines through energy depletion and inhibition of DNA and RNA synthesis (Dennison et al., 2009).

Mechanisms of Action

  • ATP Synthase Inhibition : 8-Cl-Ado may interfere with ATP synthase, impacting ATP production (Chen et al., 2009).
  • Metabolic Pathways : Intracellular metabolism of 8-Cl-Ado ties its action to the citric acid cycle by affecting fumarate levels (Dennison et al., 2010).

Additional Research Findings

  • Leukemia Cell Differentiation and Apoptosis : Induces differentiation and apoptosis in leukemia cells, displaying cell type specificity (Jia, 1999).
  • RNA Hybridization Properties : Investigating the effects of 8-Cl-Ado modifications on RNA structure and function (Chen & Sheppard, 2002).

Safety And Hazards

According to the safety data sheet, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 8-Chloroadenosine . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDPPLULTMGBSI-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroadenosine

CAS RN

34408-14-5
Record name 8-Chloroadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034408145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloroadenosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8-CHLOROADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA05MFH3I7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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